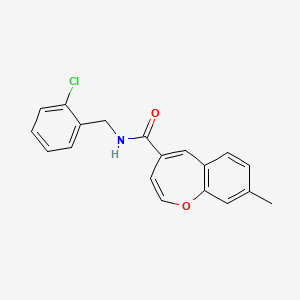![molecular formula C15H12O4 B11309445 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B11309445.png)
4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione is a heterocyclic compound that belongs to the pyranochromene family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione typically involves the reaction of 4-hydroxycoumarins with Baylis-Hillman adducts. The reaction conditions often include the use of electron-releasing or electron-withdrawing groups on the benzyl ring of the pyranochromene moiety . The reaction is carried out under controlled temperature and solvent conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrano moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyranochromenes. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione include:
2H-pyrano[3,2-c]chromene-2,5(6H)-diones: Known for their optoelectronic applications and biological activities.
Pyrano[2,3-f]chromene-4,8-dione derivatives: Studied for their potential anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H12O4 |
|---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
4-ethyl-10-methylpyrano[3,2-g]chromene-2,6-dione |
InChI |
InChI=1S/C15H12O4/c1-3-9-6-13(17)19-15-8(2)14-11(7-10(9)15)12(16)4-5-18-14/h4-7H,3H2,1-2H3 |
InChI Key |
GVSNPPOUUHVFJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3C(=O)C=COC3=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11309367.png)
![2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11309380.png)
![2-hydroxy-4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11309385.png)
![3,5-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11309391.png)

![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11309397.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-4-fluorobenzamide](/img/structure/B11309405.png)
![N-(4-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11309407.png)
![4-Chlorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11309413.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11309421.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11309433.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11309439.png)
![N-cyclopropyl-2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11309454.png)
![2-(2-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B11309466.png)
